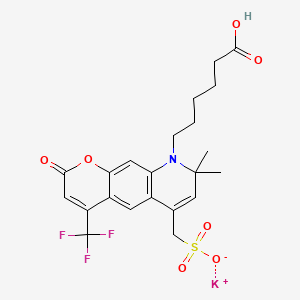
AF430 carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AF 430 carboxylic acid is a derivative of the yellow fluorescent dye AF 430. This compound is known for its high photostability and pH-insensitive fluorescence. It has an excitation maximum at 430 nanometers and an emission maximum at 542 nanometers, making it useful in various fluorescence-based applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
AF 430 carboxylic acid can be synthesized through a condensation reaction between carboxylic acid groups and molecules containing amino groups. This reaction forms covalent bonds, enabling the specific coupling of dye labels and biomolecules .
Industrial Production Methods
The industrial production of AF 430 carboxylic acid involves the synthesis of the parent dye AF 430, followed by its derivatization to introduce the carboxylic acid functionality. The process typically includes steps such as purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
AF 430 carboxylic acid primarily undergoes condensation reactions with molecules containing amino groups. This reaction is crucial for the specific coupling of dye labels and biomolecules .
Common Reagents and Conditions
Reagents: Carboxylic acid groups, molecules containing amino groups.
Major Products
The major products of these reactions are covalently bonded dye-biomolecule conjugates, which are used in various fluorescence-based applications .
Scientific Research Applications
AF 430 carboxylic acid is widely used in scientific research due to its unique fluorescence properties. Some of its applications include:
Chemistry: Used as a reference standard in procedures involving AF 430 dye conjugates.
Biology: Employed in the labeling of biomolecules for fluorescence microscopy and flow cytometry.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of fluorescent probes and sensors.
Mechanism of Action
AF 430 carboxylic acid exerts its effects through its fluorescence properties. The compound can be excited by a 405 nanometer violet laser or a 445 nanometer laser, resulting in the emission of light at 542 nanometers. This fluorescence is utilized in various analytical and diagnostic applications .
Comparison with Similar Compounds
AF 430 carboxylic acid is unique due to its high photostability and pH-insensitive fluorescence. Similar compounds include:
AF 568 carboxylic acid: Another fluorescent dye with a free carboxyl group.
Cyanine 5.5 azide: Used for far-red/near-infrared fluorescence.
AF 430 NHS ester: A hydrophilic coumarin dye used for labeling amine groups.
These compounds share similar fluorescence properties but differ in their specific applications and functional groups.
Properties
Molecular Formula |
C22H23F3KNO7S |
|---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
potassium;[9-(5-carboxypentyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate |
InChI |
InChI=1S/C22H24F3NO7S.K/c1-21(2)11-13(12-34(30,31)32)14-8-15-16(22(23,24)25)9-20(29)33-18(15)10-17(14)26(21)7-5-3-4-6-19(27)28;/h8-11H,3-7,12H2,1-2H3,(H,27,28)(H,30,31,32);/q;+1/p-1 |
InChI Key |
GAAOGUCNTLSZIT-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C=C(C2=C(N1CCCCCC(=O)O)C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)[O-])C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


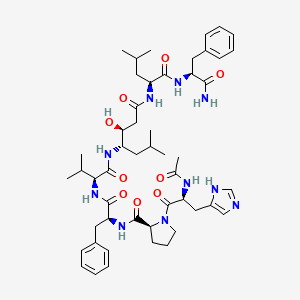
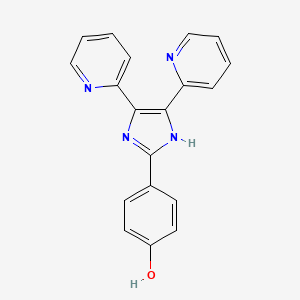
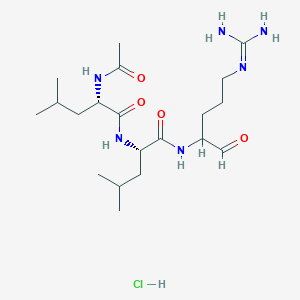




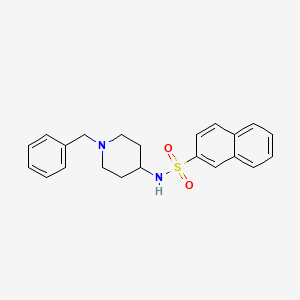
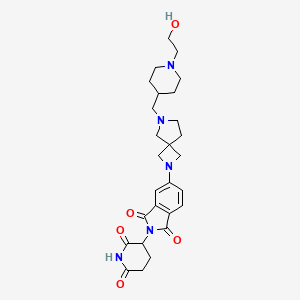

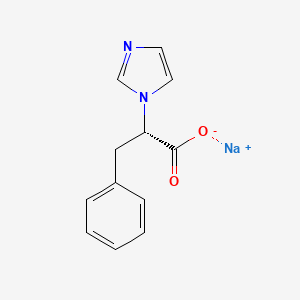
![Tetrasodium;5-amino-3-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-4-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380901.png)

![(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid](/img/structure/B12380903.png)
